molecular formula C6H10O2 B13020350 (1S,4R)-4-Methoxycyclopent-2-en-1-ol

(1S,4R)-4-Methoxycyclopent-2-en-1-ol

Cat. No.: B13020350
M. Wt: 114.14 g/mol
InChI Key: ABYAXJPWNDLTMQ-RITPCOANSA-N
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Description

"(1S,4R)-4-Methoxycyclopent-2-en-1-ol" is a chiral cyclopentenol derivative featuring a hydroxyl group at the 1-position and a methoxy substituent at the 4-position on a cyclopentene ring. Its stereochemistry (1S,4R) is critical for its biological activity and chemical reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and nucleoside analogs. The methoxy group enhances electron density on the ring, influencing regioselectivity in subsequent reactions like nucleophilic additions or oxidations.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1S,4R)-4-methoxycyclopent-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6+/m1/s1

InChI Key

ABYAXJPWNDLTMQ-RITPCOANSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H](C=C1)O

Canonical SMILES

COC1CC(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-Methoxycyclopent-2-en-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, followed by the introduction of the methoxy group through a substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes.

Industrial Production Methods

Industrial production of (1S,4R)-4-Methoxycyclopent-2-en-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Methoxycyclopent-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (1S,4R)-4-methoxycyclopent-2-en-1-one, while reduction of the double bond can produce (1S,4R)-4-methoxycyclopentanol.

Scientific Research Applications

(1S,4R)-4-Methoxycyclopent-2-en-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,4R)-4-Methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(1S,4R)-4-Methoxycyclopent-2-en-1-ol" with structurally related cyclopentenol derivatives, emphasizing substituent effects, synthetic routes, and applications:

Compound Substituents Molecular Weight Key Properties Synthesis Highlights Applications References
(1S,4R)-4-Methoxycyclopent-2-en-1-ol 1-OH, 4-OCH₃ 128.16 (calculated) Chiral, electron-rich ring; high solubility in polar solvents Likely via epoxide ring-opening or stereoselective catalysis (inferred from analogs) Pharmaceutical intermediates
(1S,4R)-4-Fluorocyclopent-2-en-1-ol 1-OH, 4-F 102.11 Electronegative F substituent; increased stability to oxidation Derived from fluorinated precursors or halogenation Bioactive molecule scaffolds
(1R,4R)-4-Hydroxycyclopent-2-en-1-yl acetate 1-OAc, 4-OH 142.15 Labile ester group; prone to hydrolysis under acidic/basic conditions Acetylation of cyclopentenediols Prodrug design; ester-protected intermediates
Methyl (1S,4R)-4-(tritylamino)cyclopent-2-ene-1-carboxylate 1-COOMe, 4-NHTrityl 383.45 Bulky trityl group; steric hindrance limits reactivity Epoxide rearrangement with DBU catalyst Nucleoside analog synthesis
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol 1-OH, 4-S-tetrazole, 5-NH(CH₂)₃OH 301.35 Multifunctional (thioether, amino, hydroxyl); high polarity Multi-step functionalization via Mitsunobu or nucleophilic substitution Antiviral or anticancer drug candidates

Key Comparative Insights:

  • Substituent Effects :

    • Methoxy (OCH₃) : Enhances electron density, promoting electrophilic aromatic substitution (e.g., bromination) compared to electron-withdrawing groups like fluorine .
    • Fluorine (F) : Increases metabolic stability and oxidative resistance, making it favorable in drug design .
    • Acetate (OAc) : Acts as a protecting group for hydroxyl moieties, enabling selective deprotection in multi-step syntheses .
  • Synthetic Challenges :

    • Separation of stereoisomers (e.g., diastereomers in (1S,4R)-2-Caren-4-ol synthesis) remains a hurdle, necessitating advanced chromatography or asymmetric catalysis .
    • Bulky groups (e.g., trityl) require mild reaction conditions to avoid decomposition .
  • Applications: Methoxy and fluorinated derivatives are pivotal in nucleoside analogs (e.g., carbocyclic arabinosylnucleosides) .

Research Findings and Data

  • Thermal Stability: Fluorinated cyclopentenols (e.g., (1S,4R)-4-Fluorocyclopent-2-en-1-ol) exhibit higher thermal stability (decomposition >200°C) compared to methoxy analogs, which may degrade at lower temperatures due to ether bond cleavage .
  • Solubility : The acetate derivative (142.15 g/mol) is less water-soluble than the hydroxyl or methoxy analogs, favoring organic solvents like dichloromethane .
  • Reactivity: Methoxy-substituted cyclopentenols undergo faster epoxidation than fluorinated analogs, as observed in related caren-4-ol systems .

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